Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate
CAS No.: 349402-78-4
Cat. No.: VC21438641
Molecular Formula: C15H14FNO4S
Molecular Weight: 323.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 349402-78-4 |
|---|---|
| Molecular Formula | C15H14FNO4S |
| Molecular Weight | 323.3g/mol |
| IUPAC Name | ethyl 4-[(4-fluorophenyl)sulfonylamino]benzoate |
| Standard InChI | InChI=1S/C15H14FNO4S/c1-2-21-15(18)11-3-7-13(8-4-11)17-22(19,20)14-9-5-12(16)6-10-14/h3-10,17H,2H2,1H3 |
| Standard InChI Key | DEJGEIBAIIZTNR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F |
Introduction
Structural Features
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Functional Groups: This compound contains:
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An ethyl ester group.
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A sulfonamide group derived from a 4-fluorophenyl moiety.
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A benzoate backbone.
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Fluorine Substitution: The fluorine atom in the para position enhances its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 323.34 g/mol |
| Melting Point | Not reported |
| Solubility | Soluble in organic solvents |
Synthetic Routes
The synthesis of Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate typically involves two main steps:
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Formation of the Sulfonamide Intermediate:
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React 4-fluoroaniline with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like triethylamine.
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Conduct the reaction in an organic solvent such as dichloromethane at low temperatures.
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Esterification:
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Couple the sulfonamide intermediate with ethyl 4-aminobenzoate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
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Industrial Optimization
Industrial methods focus on optimizing these steps to maximize yield while minimizing costs. Continuous flow reactors and automated purification techniques, such as crystallization or chromatography, are often employed.
Chemical Reactions
Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate can participate in various reactions:
Reaction Types
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Nucleophilic Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles like amines or thiols.
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Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
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Oxidation/Reduction: The sulfonamide group can undergo redox transformations.
Major Products
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Hydrolysis yields 4-{[(4-fluorophenyl)sulfonyl]amino}benzoic acid.
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Nucleophilic substitution produces derivatives with functional groups replacing fluorine.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Sodium azide in DMF at elevated temperatures | Substituted derivatives |
| Hydrolysis | HCl (acidic) or NaOH (basic) | Carboxylic acid derivative |
| Oxidation | Hydrogen peroxide | Oxidized sulfonamide |
Medicinal Chemistry
Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate is used as a precursor in synthesizing pharmaceutical compounds with potential anti-inflammatory, antimicrobial, or analgesic properties.
Materials Science
The compound's unique structure makes it suitable for developing advanced materials such as polymers or coatings.
Biological Studies
It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action:
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The sulfonamide group interacts with enzymes via hydrogen bonding, inhibiting their activity.
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The fluorophenyl moiety enhances hydrophobic interactions with target proteins.
Comparison with Similar Compounds
Ethyl derivatives with different substituents on the phenyl ring exhibit varied properties:
| Compound | Difference | Effect on Properties |
|---|---|---|
| Ethyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate | Chlorine instead of fluorine | Reduced lipophilicity |
| Ethyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate | Methyl group instead of fluorine | Lower reactivity |
Fluorine substitution is particularly advantageous for enhancing lipophilicity and metabolic stability, making Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate unique among its analogs.
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